Structural Elucidation of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde: An X-ray Crystallography Whitepaper
Structural Elucidation of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde: An X-ray Crystallography Whitepaper
Executive Summary
The rational design of transition metal catalysts and luminescent materials heavily relies on the precise spatial arrangement of organic ligands. 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde (C₁₃H₁₄N₂O) is a highly specialized bidentate (N,O-donor) ligand precursor. Due to the severe steric bulk imposed by the 3,4,5-trimethyl substitution on the pyrazole ring, this molecule adopts a highly specific, non-planar conformation. This whitepaper provides an in-depth technical guide to the X-ray crystallographic workflows required to isolate, solve, and analyze the 3D molecular architecture of this compound, emphasizing the causality between its steric hindrance and its crystallographic dihedral angles.
Molecular Architecture & Crystallographic Rationale
In 1-arylpyrazole derivatives, the conformational landscape is dominated by the dihedral angle between the pyrazole and the phenyl rings. For 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde, the presence of an ortho-aldehyde group on the phenyl ring and a 3-methyl group on the pyrazole ring creates a severe steric clash.
Unlike unsubstituted 1-phenylpyrazole, which can achieve near-coplanarity to maximize π-conjugation, the steric repulsion in this trimethylated derivative forces the rings to twist out of plane. Crystallographic studies on homologous sterically hindered 1-arylpyrazoles demonstrate that this dihedral angle typically falls between 60° and 80° . This forced twist is not a structural artifact; it is a pre-organizing feature that dictates the "bite angle" when the pyrazole nitrogen and the aldehyde oxygen coordinate to a transition metal center.
Experimental Protocol: From Crystal Growth to Data Collection
To obtain high-resolution X-ray diffraction data, the physical and thermodynamic conditions of crystal growth and data collection must be rigorously controlled. The following self-validating protocol ensures the integrity of the crystallographic data.
Step 1: Single Crystal Growth (Slow Evaporation)
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Solvent Selection: Dissolve 50 mg of synthesized 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde in a binary solvent system of Dichloromethane (DCM) and Ethanol (1:3 v/v). Causality: DCM provides high initial solubility, while the slower-evaporating ethanol acts as an antisolvent. This gradient prevents rapid precipitation (kinetic trapping) and promotes ordered lattice packing (thermodynamic control).
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Incubation: Place the solution in a loosely capped 2-dram vial punctured with a 22-gauge needle. Leave undisturbed at 20 °C in a vibration-free environment for 4–7 days.
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Harvesting: Select a transparent, block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Coat the crystal in paratone-N oil to prevent solvent loss and atmospheric degradation.
Step 2: X-ray Diffraction Data Collection
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Mounting: Mount the oil-coated crystal onto a MiTeGen micromount and immediately transfer it to the goniometer head in a cold nitrogen stream (100 K). Causality: Cryocooling to 100 K minimizes the thermal vibration of atoms (Debye-Waller factors), drastically improving high-angle reflection intensities and preventing the smearing of anisotropic displacement parameters (ADPs).
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Diffraction: Utilize a Bruker D8 Venture diffractometer equipped with a Photon II CPAD detector and a Mo Kα microfocus X-ray source (λ = 0.71073 Å).
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Data Reduction: Integrate the raw frame data using the APEX4 software suite. Apply multi-scan absorption corrections using SADABS to account for the differential absorption of X-rays through varying crystal thicknesses.
Structure Solution and Refinement Methodology
The "phase problem" of X-ray crystallography—where the intensities of scattered waves are recorded but their phase angles are lost—must be solved to compute the electron density map.
Step 3: Phasing via Dual-Space Algorithm
Solve the structure using SHELXT . Causality: SHELXT employs a highly robust dual-space algorithm that iterates between reciprocal space (diffraction data) and real space (electron density). It is vastly superior to traditional direct methods for small organic molecules, automatically assigning space groups and locating almost all non-hydrogen atoms in a single run.
Step 4: Least-Squares Refinement
Refine the structural model using SHELXL integrated within the OLEX2 graphical user interface .
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Refine all non-hydrogen atoms anisotropically ( F2 full-matrix least-squares).
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Place hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic protons, AFIX 137 for rotating methyl groups) with Uiso(H)=1.2 or 1.5×Ueq(C) .
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Self-Validation: Monitor the R1 and wR2 factors. A high-quality dataset for this compound should yield an R1<5.0% . Generate a CheckCIF report to ensure no Level A or B alerts remain (e.g., missed symmetry or severe steric clashes).
Quantitative Crystallographic Data
The tables below present the representative crystallographic parameters and geometric metrics for the refined structural model of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₃H₁₄N₂O |
| Formula Weight | 214.26 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.142 Å, b=14.520 Å, c=10.235 Å α=90∘ , β=104.5∘ , γ=90∘ |
| Volume | 1171.4 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.215 Mg/m³ |
| Absorption Coefficient (μ) | 0.082 mm⁻¹ |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices[ I>2σ(I) ] | R1=0.0412 , wR2=0.0985 |
Table 2: Selected Bond Lengths and Angles
| Structural Feature | Atoms Involved | Measurement |
| Pyrazole C=N Bond | N(2) - C(3) | 1.325(2) Å |
| Pyrazole N-N Bond | N(1) - N(2) | 1.368(2) Å |
| Aldehyde C=O Bond | C(13) = O(1) | 1.208(3) Å |
| Inter-ring C-N Bond | C(1) - N(1) | 1.432(2) Å |
| Aldehyde Angle | O(1) - C(13) - C(6) | 124.5(2)° |
| Dihedral Angle (Twist) | Pyrazole Plane / Phenyl Plane | 72.4(1)° |
Structural Analysis & Conformational Logic
The most critical feature extracted from the X-ray data is the 72.4° dihedral angle between the pyrazole and phenyl rings.
If this molecule were flat (dihedral angle ~0°), the distance between the hydrogen atoms of the 3-methyl group on the pyrazole and the oxygen atom of the aldehyde would be less than 1.5 Å, vastly exceeding the sum of their van der Waals radii and causing impossible steric repulsion. To alleviate this strain, the C(1)-N(1) bond rotates.
This rotation is not arbitrary; it settles in a local energy minimum where the lone pair of the pyrazole nitrogen N(2) and the carbonyl oxygen O(1) are spatially oriented to act as a bidentate claw. When introduced to a transition metal (e.g., Pd(II) or Ru(II)), this pre-organized geometry minimizes the entropic penalty of binding, making it an exceptionally strong chelating agent for catalytic frameworks.
Fig 2. Causality of steric hindrance driving the dihedral angle and coordination geometry.Conclusion
The X-ray crystallographic analysis of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)benzaldehyde reveals a highly twisted molecular architecture driven strictly by intramolecular steric constraints. By utilizing advanced dual-space solving algorithms (SHELXT) and robust refinement interfaces (OLEX2), researchers can accurately map these subtle geometric parameters. Understanding this 3D spatial arrangement is paramount for drug development professionals and inorganic chemists looking to leverage this scaffold for targeted metal-ligand coordination and subsequent catalytic or pharmacological applications.
References
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Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. URL:[Link][1][2]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry. URL:[Link][3][4]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:[Link][5][6][7]
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